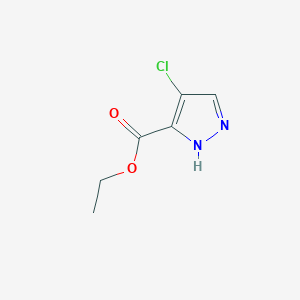
4-クロロ-1H-ピラゾール-3-カルボン酸エチルエステル
概要
説明
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom at the 4-position and an ethyl ester group at the 3-position
科学的研究の応用
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials science: Employed in the development of novel materials with unique electronic and optical properties.
Biological research: Utilized in the study of enzyme inhibitors and receptor modulators.
作用機序
Target of Action
Pyrazole derivatives, however, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . The specific targets would depend on the exact structure and functional groups of the pyrazole derivative.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The presence of the chloro group and the carboxylic acid ethyl ester group may influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These could include pathways related to inflammation, cancer, viral replication, and more.
Pharmacokinetics
The compound’s solubility, stability, and molecular weight (18861 g/mol) could influence its bioavailability. The presence of the ethyl ester group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution.
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . The exact effects would depend on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound is stable under normal conditions and has a melting point of 164 °C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .
化学反応の分析
Types of Reactions
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation to form pyrazole-3-carboxylic acid derivatives or reduction to form pyrazole-3-carboxylic acid ethyl ester derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of 4-substituted pyrazole derivatives.
Ester hydrolysis: Formation of 4-chloro-1H-pyrazole-3-carboxylic acid.
Oxidation and reduction: Formation of various pyrazole-3-carboxylic acid derivatives.
類似化合物との比較
Similar Compounds
- 3-Chloro-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-Bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
- 1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
Uniqueness
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the ethyl ester group at the 3-position allows for targeted modifications and functionalization, making it a versatile compound in synthetic chemistry .
特性
IUPAC Name |
ethyl 4-chloro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEARPPYKRNLUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















